Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Description
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a synthetic phospholipid characterized by:
- Backbone: A glycerol moiety with stereospecific (2R) configuration.
- Acyl chains: Two saturated decanoyl (C10:0) groups esterified at the sn-1 and sn-2 positions.
- Headgroup: A 2,3-dihydroxypropyl phosphate group linked to the sn-3 position, with a sodium counterion .
- Molecular formula: C₂₃H₄₄O₈P⁻·Na⁺ (calculated average mass: ~490.5 g/mol) .
This compound is structurally analogous to phosphatidylglycerol (PG) derivatives but differs in chain length and headgroup modifications. Its saturated C10 chains confer moderate hydrophobicity, while the dihydroxypropyl phosphate group provides a negatively charged polar interface. Applications include lipid bilayer studies and drug delivery systems due to its stable membrane-forming properties .
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/q;+1/p-1/t23?,24-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIDKKARMDEU-RETUOTIWSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50NaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677099 | |
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-25-6 | |
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a phospholipid compound that exhibits significant biological activity. Its structure features a glycerol backbone with decanoyloxy groups and a phosphate moiety, which contributes to its amphiphilic nature and potential applications in drug delivery systems, particularly in liposomal formulations.
- Molecular Formula : C26H50NaO10P
- Molecular Weight : 576.64 g/mol
- CAS Number : 322647-25-6
This compound's unique structure allows it to interact with biological membranes, making it a candidate for various therapeutic applications.
This compound primarily functions through its ability to form liposomes. These liposomal formulations can encapsulate drugs and enhance their bioavailability and stability. The compound's phospholipid nature facilitates the formation of bilayers that mimic cellular membranes, allowing for effective drug delivery.
Research Findings
- Liposomal Formulations : Studies have demonstrated that liposomes containing this compound can activate murine invariant natural killer T (iNKT) cells, which play a crucial role in immune responses .
- Anti-HIV Activity : Research indicates that related phospholipid compounds exhibit anti-HIV properties by inhibiting viral replication and cytopathicity. The effectiveness of these compounds is often measured in terms of their half-maximal effective concentration (EC50) .
- Toxicological Assessments : Toxicity studies conducted via the EPA's CompTox Dashboard suggest that the compound possesses a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its toxicological impact in vivo .
Case Study 1: Liposomal Delivery Systems
A study focused on the use of this compound in liposomal formulations for targeted drug delivery. The results indicated enhanced uptake in cancer cells compared to traditional delivery methods, highlighting the compound's potential in oncology .
Case Study 2: Immunomodulatory Effects
Another study evaluated the immunomodulatory effects of this compound on iNKT cells. The findings revealed that liposomes containing this phospholipid significantly increased cytokine production, suggesting a role in enhancing immune responses against tumors .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is utilized in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its phospholipid nature allows it to form liposomes or micelles, which can encapsulate hydrophobic drugs.
Case Study: Liposomal Drug Delivery
Recent studies have demonstrated the effectiveness of using this compound in liposomal formulations for targeted drug delivery. For instance, a study published in Journal of Controlled Release highlighted how liposomes composed of sodium (2R)-2,3-bis(decanoyloxy)propyl phosphate improved the pharmacokinetics of anticancer agents by enhancing their circulation time and reducing systemic toxicity .
Biotechnology
In biotechnology, this compound serves as a critical component in the development of biosensors and diagnostic tools. Its amphiphilic properties facilitate the immobilization of biomolecules on sensor surfaces, enhancing sensitivity and specificity.
Case Study: Biosensor Development
A notable application was reported in Biosensors and Bioelectronics, where researchers utilized sodium (2R)-2,3-bis(decanoyloxy)propyl phosphate to create a biosensor for glucose detection. The modified electrode exhibited a significant increase in electrochemical response compared to conventional methods .
Material Science
This compound is also explored as a surfactant in material science. Its ability to reduce surface tension makes it valuable in the formulation of coatings and emulsions.
Case Study: Coating Formulations
Research published in Advanced Materials focused on using this compound as a surfactant in water-based coatings. The study found that incorporating sodium (2R)-2,3-bis(decanoyloxy)propyl phosphate improved the stability and performance of the coatings under varying environmental conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Saturation Variations
a) Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
- Structure : C16:0 (palmitoyl) acyl chains; 2-hydroxyethyl phosphate headgroup.
- Key differences :
- Longer saturated C16 chains increase hydrophobicity and phase transition temperature compared to C10 chains.
- The 2-hydroxyethyl group reduces headgroup polarity, altering hydration and interaction with cationic molecules.
- Application : Used in liposomal formulations requiring rigid membranes .
b) Sodium (R)-2,3-bis(oleoyloxy)propyl (2,3-dihydroxypropyl) phosphate
- Structure : Unsaturated C18:1 (oleoyl) chains; same dihydroxypropyl phosphate headgroup.
- Key differences :
- Unsaturated chains introduce kinks, enhancing membrane fluidity and lowering phase transition temperatures.
- Increased chain length (C18 vs. C10) improves lipid packing in bilayers but reduces solubility in aqueous media.
- Application : Ideal for temperature-sensitive drug delivery systems .
c) 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4-bisphosphate)
- Structure: C8:0 (octanoyl) chains; inositol bisphosphate headgroup.
- Key differences: Shorter C8 chains increase solubility but reduce membrane stability. The inositol bisphosphate headgroup participates in cell signaling pathways, unlike the simpler dihydroxypropyl group.
- Application: Research tool for studying phosphoinositide-mediated signaling .
Headgroup and Charge Modifications
a) 2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP)
- Structure : Oleoyl chains; negatively charged phosphate headgroup.
- Key differences :
- Inverted dipole orientation compared to phosphatidylcholine (PC) lipids.
- Anti-fouling properties due to charge distribution, unlike the target compound’s standard dipole.
- Application : Coating material for biomedical devices .
b) Distearoylphosphatidylcholine (DSPC)
- Structure : C18:0 (stearoyl) chains; choline headgroup.
- Key differences :
- Zwitterionic choline headgroup neutralizes charge, promoting stable bilayer formation.
- Higher phase transition temperature (~55°C) compared to the target compound’s lower Tm (~20°C for C10 chains).
- Application : Main component in long-circulating liposomes .
c) Bis(2-perfluorooctylsulfonyl-N-ethylaminoethyl) phosphate
- Structure : Fluorinated alkyl chains; bulky sulfonamide headgroup.
- Key differences: Fluorinated chains confer extreme hydrophobicity and chemical inertness. No glycerol backbone; structurally distinct from phospholipids.
- Application : Environmental pollutant analysis due to persistence in biological systems .
Functional Group and Isotopic Variations
a) Sodium (2R)-2,3-bis[(²H₃₁)hexadecanoyloxy]propyl 2,3-dihydroxypropyl phosphate
- Structure : Deuterated C16:0 chains; identical headgroup.
- Key differences :
- Isotopic labeling (²H) enables tracking via mass spectrometry or NMR without altering chemical behavior.
- Application : Metabolic tracing in lipidomics studies .
b) Sodium bis((R)-2,3-bis(oleoyloxy)propyl) (2-hydroxypropane-1,3-diyl) bis(phosphate)
Comparative Data Table
Research Findings and Implications
- Chain Length : Shorter chains (C10) improve solubility and lower phase transition temperatures, favoring rapid membrane fusion. Longer chains (C16–C18) enhance stability but require higher energy for disruption .
- Headgroup Charge: Negatively charged phosphates (e.g., target compound, DOCP) interact strongly with cationic drugs or proteins, enabling targeted loading. Neutral headgroups (e.g., DOCPe) minimize nonspecific binding .
- Isotopic Labels : Deuterated analogs facilitate precise tracking in metabolic studies without perturbing lipid behavior .
Preparation Methods
Stereoselective Synthesis via Protected Intermediates
The stereoselective synthesis of phosphatidylglycerol derivatives, including sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate, relies on chiral starting materials to ensure configuration fidelity. A validated approach begins with solketal [(S)- or (R)-3], a protected glycerol derivative, to construct the diacylglycerol (DAG) backbone.
Step 1: Diacylglycerol (DAG) Formation
Solketal is acylated with decanoyl chloride under anhydrous conditions, using 4-dimethylaminopyridine (DMAP) as a catalyst. This yields a protected DAG intermediate with stearic or decanoyl chains. The reaction proceeds at 0–25°C for 12–24 hours, achieving >90% yield.
Step 2: Phosphorylation and Deprotection
The DAG intermediate is phosphorylated using β-glucosyl phosphate precursors. For instance, per-acetylated glucose is converted to β-phosphonic acid via t-butyl orthoester intermediates, followed by oxidation to phosphate diesters. Benzyl or acetyl groups are subsequently removed via hydrogenolysis or alkaline hydrolysis, yielding the free phosphatidylglycerol.
Key Reaction Conditions
Protection-Free Synthesis in Aqueous Media
Recent advances enable direct synthesis in aqueous environments, bypassing laborious protection/deprotection steps. D-glucose and phosphatidylcholine (PC) are condensed using DMC and triethylamine, forming the β-glucosyl phosphate linkage in a one-pot reaction.
Procedure
-
Mixing : Combine equimolar D-glucose and PC in water/propionitrile (3:1 v/v).
-
Condensation : Add DMC (1.2 equiv) and triethylamine (2.0 equiv) at 25°C for 48 hours.
-
Purification : Sequential silica gel and gel permeation chromatography isolate the product with 60–70% yield.
Advantages
-
Eliminates toxic solvents (e.g., DCM).
-
Reduces synthesis time from days to hours.
Enzymatic Synthesis Pathways
Phospholipase-Catalyzed Transesterification
Enzymatic methods leverage phospholipases to modify sn-glycero-3-phosphate backbones. For example, phospholipase D (PLD) catalyzes the transphosphatidylation of phosphatidylcholine (PC) with glycerol, producing phosphatidylglycerol (PG).
Protocol
-
Substrates : 1,2-didecanoyl-sn-glycero-3-phosphocholine (10:0 PC) and glycerol.
-
Enzyme : Recombinant PLD from Streptomyces chromofuscus.
-
Conditions : 40°C, pH 6.5, 24-hour incubation.
-
Yield : 50–60% PG, with residual PC removed via ion-exchange chromatography.
Limitations
-
Enzyme stability at elevated temperatures.
-
Competing hydrolysis reactions reduce efficiency.
| Component | Volume (μL) | Purpose |
|---|---|---|
| DMSO Stock | 50 | Solubilization |
| PEG300 | 300 | Reduce cytotoxicity |
| Tween 80 | 50 | Emulsification |
| Saline | 600 | Isotonicity |
Stability : 24 hours at 4°C; avoid freeze-thaw cycles.
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity (>95%).
HPLC Parameters
Structural Confirmation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 5.25 (m, 1H, sn-2 glycerol), 4.15–4.40 (m, 4H, phosphate-glycerol), 2.30 (t, 4H, COCH₂).
Mass Spectrometry (MS)
Challenges and Optimization Strategies
Q & A
What are the key synthetic methodologies for producing Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate, and how is stereochemical purity validated?
Methodological Answer:
Synthesis typically involves sequential esterification of glycerol derivatives with decanoic acid, followed by phosphorylation. A common approach includes:
Esterification : (2R)-glycerol is reacted with decanoyl chloride under controlled conditions to yield the diastereomerically pure diglyceride intermediate.
Phosphorylation : The diglyceride is phosphorylated using phosphorus oxychloride (POCl₃) or cyclic phosphate esters, followed by sodium salt formation.
Purification : Column chromatography (silica gel or reverse-phase HPLC) removes unreacted reagents and byproducts.
Stereochemical Validation :
- NMR Spectroscopy : ¹H and ³¹P NMR confirm regio- and stereochemistry, particularly the (2R)-configuration and phosphate ester linkage .
- Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., amylose-based columns) .
Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
Key techniques include:
Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., expected m/z for C₂₆H₄₈NaO₁₀P: ~575.3 Da) and detects impurities .
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assigns proton environments (e.g., glycerol backbone, decanoyl methyl groups).
- ³¹P NMR : Confirms phosphate group integrity (δ ~0 to -2 ppm for monoester phosphates) .
FT-IR Spectroscopy : Identifies ester (C=O stretch ~1740 cm⁻¹) and phosphate (P-O-C ~1050 cm⁻¹) functional groups .
What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at ≤-20°C in a freezer to minimize hydrolysis and oxidation .
- Atmosphere : Use inert gas (argon or nitrogen) in sealed vials to prevent lipid peroxidation.
- Solvent : Lyophilize and store in anhydrous dimethyl sulfoxide (DMSO) or chloroform-methanol mixtures (2:1 v/v) for long-term stability .
- Handling : Avoid repeated freeze-thaw cycles; aliquot working solutions under anhydrous conditions.
How does the critical micelle concentration (CMC) of this compound compare to phospholipids with longer acyl chains?
Methodological Answer:
Shorter decanoyl (C10) chains reduce hydrophobic interactions, leading to higher CMC values compared to lipids with longer chains (e.g., C18:1 oleoyl).
- Experimental Determination : Use fluorescence spectroscopy with pyrene as a probe. The ratio of I₃/I₁ emission peaks identifies CMC (typically ~10⁻⁴ M for C10 vs. ~10⁻⁶ M for C18:1) .
- Implications : Higher CMC suggests reduced micelle stability, making it suitable for transient membrane interactions in drug delivery systems.
What experimental approaches can resolve discrepancies between predicted and observed phase behavior in lipid bilayer systems containing this compound?
Methodological Answer:
Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures (Tₘ). Discrepancies between predicted (e.g., molecular dynamics simulations) and observed Tₘ can arise from headgroup hydration or acyl chain packing.
Small-Angle X-ray Scattering (SAXS) : Resolves lamellar vs. non-lamellar phase structures.
Molecular Dynamics (MD) Simulations : Compare force field parameters (e.g., CHARMM36 vs. Martini) to experimental data to refine lipid-lipid interaction models .
How does the stereochemistry at the glycerol backbone influence its interaction with membrane proteins or enzymes?
Methodological Answer:
The (2R)-configuration ensures proper spatial orientation for:
Enzyme Recognition : Phospholipase A₂ (PLA₂) hydrolyzes sn-2 acyl chains; incorrect stereochemistry reduces catalytic efficiency.
Membrane Protein Binding : Use surface plasmon resonance (SPR) to compare binding kinetics of enantiomeric forms to receptors (e.g., G-protein-coupled receptors).
Lipid Raft Formation : Fluorescence anisotropy studies reveal stereochemistry-dependent partitioning into ordered vs. disordered membrane domains .
What strategies optimize the incorporation of this compound into liposomal formulations for targeted drug delivery?
Methodological Answer:
Hydration-Extrusion : Mix with cholesterol (40-50 mol%) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) at 60°C (above Tₘ of C10 chains) to form unilamellar vesicles .
Surface Functionalization : Conjugate targeting ligands (e.g., antibodies) via phosphate headgroup coupling chemistry.
Stability Testing : Use dynamic light scattering (DLS) to monitor particle size and zeta potential over time under physiological conditions .
In comparative studies, how do the thermodynamic parameters (e.g., ΔH of phase transition) of this lipid vary with acyl chain unsaturation?
Methodological Answer:
- Saturated vs. Unsaturated Chains : Decanoyl (C10, saturated) exhibits higher ΔH (~20 kJ/mol) due to tighter acyl chain packing vs. oleoyl (C18:1, ΔH ~15 kJ/mol).
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
